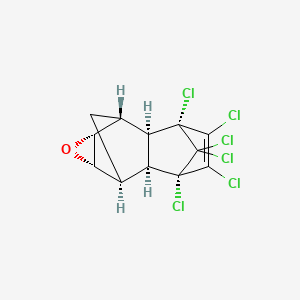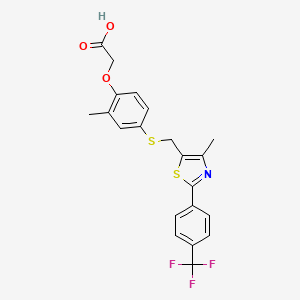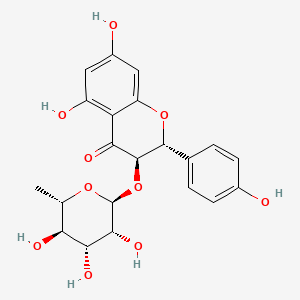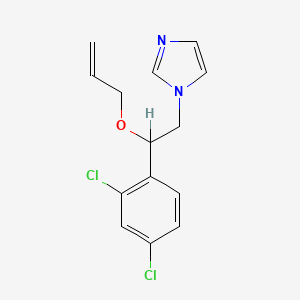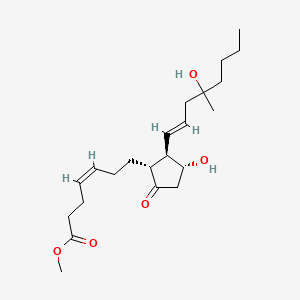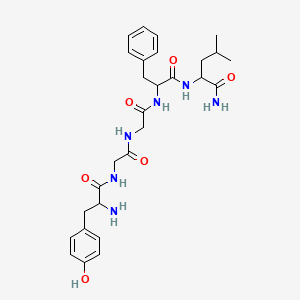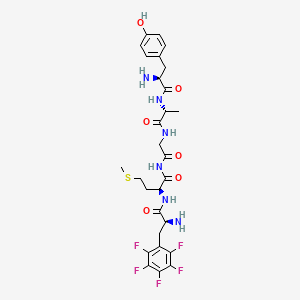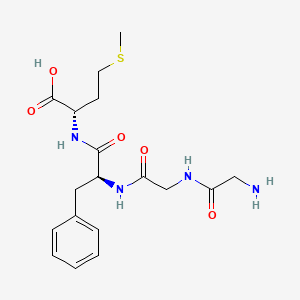
Enterocin
Descripción general
Descripción
Enterocin and its derivatives are bacteriocins synthesized by the lactic acid bacteria, Enterococcus . This class of polyketide antibiotics are effective against foodborne pathogens including L. monocytogenes, Listeria, and Bacillus . They are considered as ribosomal peptides that kill or inhibit the growth of other microorganisms .
Synthesis Analysis
Enterocin is biosynthesized from a type II polyketide synthase (PKS) pathway, starting with a structure derived from phenylalanine or activation of benzoic acid followed by the EncM catalyzed rearrangement . The first chemical total synthesis of the highly oxygenated polyketide enterocin has been accomplished . The key step of the synthesis was a late-stage biomimetic reaction cascade involving two intramolecular aldol reactions in which each step proceeded in 52% yield (averaged) and which established four of the seven stereogenic centers .Molecular Structure Analysis
Enterocin has a caged, tricyclic, nonaromatic core . Its formation undergoes a flavoenzyme (EncM) catalyzed Favorskii-like rearrangement of a poly (beta-carbonyl) .Chemical Reactions Analysis
The key step of the synthesis of Enterocin was a late-stage biomimetic reaction cascade involving two intramolecular aldol reactions . Each step proceeded in 52% yield (averaged) and established four of the seven stereogenic centers .Physical And Chemical Properties Analysis
Enterocin is a highly oxygenated polyketide . It is stable under a wide range of pH and temperature .Aplicaciones Científicas De Investigación
Antibiotic Properties
Vulgamycin is known for its antibiotic properties . It is produced by a type of bacteria called Streptomyces . This makes it a valuable resource in the medical field, particularly in the treatment of bacterial infections.
Herbicidal Activity
Vulgamycin has been studied for its herbicidal activity . This means it could potentially be used to control or suppress the growth of unwanted plants or weeds, making it a valuable tool in agriculture and gardening.
Bioactivity Evaluation
The bioactivity of Vulgamycin has been evaluated in various studies . This involves testing the compound’s effects on living organisms and can provide valuable insights into its potential uses in medicine and other fields.
Structure Elucidation
The structure of Vulgamycin has been elucidated, or determined, in scientific studies . Understanding the structure of a compound is crucial for understanding its properties and potential applications.
Chemical Synthesis
Vulgamycin can be synthesized in the lab . This means that it can be produced in large quantities for research or commercial use.
Mecanismo De Acción
Target of Action
Vulgamycin, also known as Enterocin, is an antibiotic produced by Streptomyces . It primarily targets a wide range of bacteria, including both Gram-positive and Gram-negative species
Mode of Action
Like many antibiotics, it likely interferes with essential biological processes in bacteria to exert its antibacterial effects . Enterocin, on the other hand, is a bacteriocin, a type of antimicrobial peptide that kills or inhibits the growth of other microorganisms . Bacteriocins typically exert their effects by disrupting the integrity of the bacterial cell membrane, leading to cell death .
Biochemical Pathways
For Enterocin, it is known to be biosynthesized from a type II polyketide synthase (PKS) pathway . The enzyme EncN catalyzes the ATP-dependent transfer of the benzoate to EncC, the acyl carrier protein. EncC then transfers the aromatic unit to EncA-EncB, the ketosynthase, for malonation via FabD, the malonyl-CoA:ACP transacylase .
Result of Action
The primary result of Vulgamycin and Enterocin’s action is the inhibition of bacterial growth, leading to bacterial cell death . This makes them effective as antibiotics and potential alternatives to traditional antibiotics, especially against drug-resistant bacterial strains .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Vulgamycin and Enterocin. For instance, Enterococci, the bacteria that produce Enterocin, are known to tolerate a wide range of environmental conditions, including various temperatures and pH levels . This could potentially impact the production and activity of Enterocin.
Direcciones Futuras
Enterococcus can produce enterocin, which are bacteriocins considered as ribosomal peptides that kill or inhibit the growth of other microorganisms . This has led to a growing interest in the research and development of preservation techniques, referred to as biopreservation . In this method, microorganisms that are known as lactic acid bacteria (LAB) and their antimicrobial substances are used to extend shelf life and maintain the nutritional value of foods . The current application of LAB, notably Enterococcus sp. in the biopreservation of meat and meat-based products was highlighted in a review . This report also includes information on the effects of enzymes, temperature, and pH on the stability of bacteriocin produced by Enterococcus sp .
Propiedades
IUPAC Name |
(1S,2S,3S,6R,8R,9S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3/t13-,16-,17+,18?,20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBBEXWJRAPJIZ-VKMWXFLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)OC(=C1)[C@@H]2[C@@]3(C[C@@H]4C([C@]2([C@@H]([C@]3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10975078 | |
| Record name | Enterocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10975078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vulgamycin | |
CAS RN |
59678-46-5 | |
| Record name | Enterocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059678465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enterocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10975078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do enterocins exert their antimicrobial activity?
A1: Enterocins primarily target the cell membrane of susceptible Gram-positive bacteria. [, ] This interaction often involves pore formation, leading to the disruption of membrane integrity and ultimately cell death. [, ] The specific mechanism can vary depending on the enterocin type and the target organism. For instance, some enterocins have been shown to dissipate the transmembrane electrical potential (ΔΨ) and induce the efflux of intracellular Adenosine triphosphate (ATP), further contributing to cell death. []
Q2: Do enterocins exhibit a bactericidal or bacteriostatic effect?
A2: While most enterocins are generally considered bactericidal, meaning they kill bacteria, their effect can depend on factors like concentration, target organism, and environmental conditions. [, , ] Some enterocins may display a bacteriostatic effect at lower concentrations, inhibiting bacterial growth rather than causing immediate death. []
Q3: Are there any post-translational modifications observed in enterocins?
A5: Yes, some enterocins undergo post-translational modifications that can influence their activity. For instance, enterocin F4-9 is glycosylated, meaning it has sugar molecules attached, which are essential for its antimicrobial activity. [] Other modifications, such as N-formylation and oxidation, have been observed in enterocins like L50A and L50B. []
Q4: How do structural modifications impact the activity of enterocins?
A8: Structural modifications, even subtle ones, can significantly influence the activity, potency, and target specificity of enterocins. [, ] For instance, altering the disulfide bond in enterocin A completely abolished its antibacterial activity, highlighting the importance of specific structural elements. [] Hybrid enterocins, created by combining fragments of different enterocins, have demonstrated improved antimicrobial activities compared to their natural counterparts. []
Q5: What are some strategies to improve the stability and solubility of enterocins?
A9: Various formulation strategies can be employed to enhance the stability, solubility, and bioavailability of enterocins. [, ] These include encapsulation in nanoparticles, conjugation with polymers, and the use of stabilizing agents. [] Such approaches can protect enterocins from degradation and improve their delivery to target sites.
Q6: What in vitro and in vivo models are used to evaluate the efficacy of enterocins?
A10: In vitro studies often involve cell-based assays to assess the antimicrobial activity of enterocins against various pathogens. [, ] Animal models, such as mice infected with Trichinella spiralis, have been used to investigate the in vivo antiparasitic potential of enterocins. [] Studies on their efficacy in treating wound infections and their potential anticancer activities are also underway. [, ]
Q7: Are there any known mechanisms of resistance to enterocins?
A11: While enterocins are promising antimicrobial agents, the emergence of resistance remains a concern. [] Some bacteria have developed mechanisms to counteract enterocin activity, such as altering their cell wall structure or producing enzymes that degrade enterocins. [] Further research is crucial to understand and mitigate the development of resistance.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-chlorobenzoyl)amino]benzoic Acid](/img/structure/B1671281.png)

